R-Psop: A Technical Guide for Drug Discovery Professionals
R-Psop: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Chemical Structure and Properties of R-Psop
Abstract
This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of R-Psop (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea). R-Psop is a spirocyclic compound containing a furo[2,3-b]pyridine moiety, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its diverse pharmacological activities. While detailed experimental data for R-Psop is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds, particularly those acting as agonists for the α7 nicotinic acetylcholine receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this novel chemical entity.
Chemical Structure and Identifiers
R-Psop is a complex heterocyclic molecule featuring a spirocyclic junction between an azabicyclo[2.2.2]octane system and a furo[2,3-b]pyridine ring. The structure also incorporates a phenylurea moiety.
Chemical Structure:
Caption: 2D Chemical Structure of R-Psop.
| Identifier | Value |
| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
| CAS Number | 1185189-97-2 |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Canonical SMILES | C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
| InChI Key | BUOWEYLLAFLKCW-FQEVSTJZSA-N |
Physicochemical Properties
Detailed experimental data on the physical and chemical properties of R-Psop are not widely available. The following table summarizes computed properties sourced from publicly available databases.
| Property | Value (Computed) | Data Source |
| Molecular Weight | 378.4 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 378.17427596 | PubChem |
| Monoisotopic Mass | 378.17427596 | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
| Heavy Atom Count | 26 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 569 | PubChem |
Solubility, Melting Point, and Stability:
Experimentally determined data for solubility, melting point, and stability of R-Psop are not currently published. Researchers should anticipate that, as a complex organic molecule, R-Psop is likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons, with limited solubility in aqueous solutions. Its stability under various conditions (e.g., pH, temperature, light) would require experimental determination.
Pharmacological Properties (Proposed)
Based on the structural similarity of R-Psop to other spirocyclic quinuclidine derivatives, it is hypothesized to be an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.
Proposed Mechanism of Action:
As a putative α7 nAChR agonist, R-Psop is expected to bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations, primarily Ca²⁺, into the neuron, thereby modulating downstream signaling pathways.
Binding Affinity:
The binding affinity of R-Psop for the α7 nAChR has not been publicly reported. For context, related spirocyclic α7 nAChR agonists have shown potent binding affinities with Kᵢ values in the nanomolar range.
Signaling Pathways (Proposed)
Activation of the α7 nAChR by an agonist like R-Psop is known to trigger several intracellular signaling cascades. The influx of calcium is a key initiating event.
Caption: Proposed signaling pathway for R-Psop via α7 nAChR activation.
Experimental Protocols (General)
Specific experimental protocols for the synthesis and analysis of R-Psop are not detailed in the public domain. However, based on the synthesis of structurally related furo[2,3-b]pyridine and spiro[1-azabicyclo[2.2.2]octane] derivatives, a general synthetic approach and analytical methods can be proposed.
Proposed Synthetic Workflow
The synthesis of R-Psop would likely involve a multi-step sequence. A plausible disconnection approach suggests the synthesis of the spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] core followed by the introduction of the phenylurea moiety.
Caption: A generalized workflow for the proposed synthesis of R-Psop.
General Protocol for In Vitro Binding Assay (α7 nAChR)
To determine the binding affinity of R-Psop for the α7 nAChR, a competitive radioligand binding assay would be a standard method.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]epibatidine).
-
Add increasing concentrations of the test compound (R-Psop).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the R-Psop concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
R-Psop is a novel spirocyclic furo[2,3-b]pyridine derivative with potential as an α7 nicotinic acetylcholine receptor agonist. While comprehensive experimental data is currently lacking in the public domain, its chemical structure suggests promising pharmacological properties that warrant further investigation. The proposed signaling pathways and general experimental protocols provided in this guide offer a framework for future research into this compound. As more data becomes available, a more complete understanding of the therapeutic potential of R-Psop will emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
